molecular formula C6H3FN2S2 B568082 6-Fluorothiazolo[4,5-b]pyridine-2-thiol CAS No. 1226808-69-0

6-Fluorothiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B568082
CAS No.: 1226808-69-0
M. Wt: 186.222
InChI Key: PCACCCUIOYFAHP-UHFFFAOYSA-N
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Description

6-Fluorothiazolo[4,5-b]pyridine-2-thiol is a specialized bicyclic heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry, particularly in the development of novel antimicrobial agents . The thiazolo[4,5-b]pyridine core is the subject of ongoing scientific investigation, with recent research focusing on innovative synthetic routes, such as thiazole annulation to a pyridine ring, to efficiently access this pharmacologically relevant system . This structural motif is of significant value in antibacterial research, as analogous molecular frameworks have been explored for their potential to inhibit key bacterial targets and address the growing crisis of antibiotic resistance . Compounds based on this and related scaffolds are being studied for their activity against resistant bacterial strains and their ability to target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair . Researchers utilize this fluorinated thiazolopyridine derivative as a key synthetic intermediate to develop new therapeutic strategies aimed at overcoming common resistance mechanisms, including enzymatic drug inactivation and efflux pump activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCACCCUIOYFAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682037
Record name 6-Fluoro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-69-0
Record name 6-Fluoro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluorothiazolo 4,5 B Pyridine 2 Thiol and Its Derivatives

Conventional and Advanced Synthetic Approaches to Thiazolo[4,5-b]pyridine (B1357651) Derivatives

A variety of synthetic methods have been developed for the efficient synthesis of thiazolopyridine derivatives. tandfonline.com These approaches often involve the construction of the fused ring system through the formation of either the pyridine (B92270) or the thiazole (B1198619) ring onto a pre-existing complementary ring.

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex heterocyclic compounds like thiazolopyridines. nih.gov These reactions offer significant advantages over traditional stepwise syntheses, including reduced reaction times, lower costs, and minimized waste production, aligning with the principles of green chemistry. nih.gov

One notable example involves a five-component cascade reaction to produce highly functionalized thiazolo[3,2-a]pyridine derivatives. This reaction utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in refluxing ethanol. rsc.org The process proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization, yielding the final products in good to high yields (70–95%). nih.govrsc.org

Another approach describes a one-pot, three-component synthesis of multisubstituted thiazolo[4,5-b]pyridines promoted by zinc chloride (ZnCl2). researchgate.net This method involves the condensation of mercaptonitrile potassium salt, α-bromo ketones, and other ketones. dmed.org.ua Similarly, a facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has been reported, highlighting the versatility of MCRs in generating diverse heterocyclic structures. mdpi.commdpi.com

Table 1: Examples of Multicomponent Reactions in Thiazolopyridine Synthesis

Reaction TypeReactantsCatalyst/ConditionsProductYield (%)Reference
Five-component cascadeCyanoacetohydrazide, Acetophenones, Aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, Cysteamine hydrochlorideEthanol, reflux5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives70-95 nih.govrsc.org
Three-component condensationMercaptonitrile potassium salt, α-bromo ketones, KetonesZnCl25,6,7-trisubstituted thiazolo[4,5-b]pyridines- dmed.org.ua

Cycloaddition reactions are a cornerstone in the synthesis of a wide array of heterocyclic compounds, including those containing sulfur and fluorine. mdpi.comnih.gov These reactions, particularly [3+2] and [4+2] cycloadditions, provide a stereochemically controlled pathway to five- and six-membered rings. nih.govresearchgate.net The presence of fluorine in the reactants can significantly influence the reactivity and outcome of these cycloadditions.

Fluorinated heterocycles are of great interest due to their applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The synthesis of fluorinated sulfur heterocycles often involves the use of fluorinated thiocarbonyl compounds as dipolarophiles or dienophiles. mdpi.com The electron-withdrawing nature of fluoroalkyl groups enhances the reactivity of these compounds in cycloaddition reactions. mdpi.com For instance, polyfluoroalkyl thiocarbonyl compounds are excellent dienophiles and are widely used in [4+2]-cycloaddition reactions with 1,3-dienes to form fluorine-containing thiopyrans. nih.gov

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and, by extension, related heterocyclic systems like thiazolopyridines. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.

Green Chemistry Principles in the Synthesis of Fluorinated Heterocycles

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like fluorinated heterocycles to minimize environmental impact and enhance sustainability. jocpr.com This involves the use of alternative energy sources, sustainable solvents, and efficient catalytic systems. jocpr.com

Microwave-assisted synthesis has emerged as a valuable technique in organic synthesis, offering several advantages over conventional heating methods. These include significantly reduced reaction times, improved reaction yields, and often, cleaner reaction profiles. nih.govnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds. nih.govrsc.org

The application of microwave irradiation has been shown to be effective in the synthesis of various thiazolopyrimidine and related heterocyclic systems. nih.govnih.gov For instance, the synthesis of certain thiazolopyrimidine derivatives under microwave conditions led to a 17–23% increase in yield and a drastic reduction in reaction time compared to conventional methods. nih.gov Similarly, in the synthesis of other fused pyrimidines, reaction times were reduced from 24 hours to just 8 minutes with a significant increase in yields. nih.gov The benefits of this technique stem from the efficient absorption of microwave energy by polar molecules, leading to rapid and uniform heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ProductConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Thiazolopyrimidine derivatives-- nih.gov
Fused Pyrimidines24 h, 42-55%8 min, 69-88% nih.gov

The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of water as a solvent is a key goal of green chemistry, as it is non-toxic, non-flammable, and readily available. manufacturingchemist.com While many organic reactions are not traditionally performed in water, there is a growing body of research dedicated to developing water-compatible synthetic methods. manufacturingchemist.com

Retrosynthetic Analysis of the 6-Fluorothiazolo[4,5-b]pyridine-2-thiol Scaffold

A logical retrosynthetic analysis of this compound (1) begins with the disconnection of the thiazole ring. This leads to the key precursor, 2-amino-3-thiocyanato-5-fluoropyridine (2). This intermediate can be envisioned to arise from the corresponding 2,3-diamino-5-fluoropyridine (3) through a thiocyanation reaction.

Further deconstruction of intermediate (3) points to 2-amino-5-fluoro-3-nitropyridine (4) as a viable precursor, which can be obtained through the nitration of 2-amino-5-fluoropyridine (B1271945) (5). The synthesis of 2-amino-5-fluoropyridine (5) is a critical step and can be achieved from commercially available 2-aminopyridine (B139424) through a sequence of reactions including acetylation, nitration, reduction, diazotization, and a Schiemann reaction. nih.govacs.orgacs.org An alternative approach involves the direct fluorination of a corresponding pyridine derivative. researchgate.netnih.gov

The formation of the thiazole ring from 2-amino-3-thiocyanato-5-fluoropyridine (2) would proceed via an intramolecular cyclization. This retrosynthetic strategy offers a plausible and modular approach to the synthesis of the target compound, relying on well-established synthetic transformations.

Table 1: Key Intermediates in the Retrosynthesis of this compound

Compound NumberChemical NameRole in Synthesis
1 This compoundTarget Molecule
2 2-Amino-3-thiocyanato-5-fluoropyridineKey Precursor
3 2,3-Diamino-5-fluoropyridineIntermediate
4 2-Amino-5-fluoro-3-nitropyridineIntermediate
5 2-Amino-5-fluoropyridineStarting Material

Solid-Phase Synthesis Techniques for Thiazolopyridine Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of heterocyclic compounds, including thiazolopyridine derivatives. nih.govacs.orgresearchgate.netnih.gov A traceless solid-phase synthetic route for 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines has been developed, which can be adapted for the synthesis of derivatives of this compound. acs.orgresearchgate.net

The synthesis typically commences with the attachment of a suitable building block to a solid support, such as Merrifield resin. rsc.orgnih.gov For the synthesis of thiazolopyridine derivatives, a common strategy involves the formation of a resin-bound cyanocarbonimidodithioate. acs.orgresearchgate.net This is followed by a Thorpe-Ziegler type cyclization with an α-halo ketone to afford a thiazole resin. The thiazolopyridine scaffold is then constructed via a Friedländer annulation with a suitable ketone under microwave irradiation. acs.orgresearchgate.net

One of the key advantages of solid-phase synthesis is the ability to introduce diversity at various positions of the scaffold by using a range of building blocks. acs.org For instance, different α-halo ketones and ketones can be employed in the cyclization and annulation steps to generate a library of substituted thiazolopyridine derivatives. The final products are then cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA). nih.gov

Table 2: Key Steps in the Solid-Phase Synthesis of Thiazolopyridine Derivatives

StepDescriptionKey Reagents and Conditions
1 Resin FunctionalizationMerrifield resin, dipotassium (B57713) cyanodithioimidocarbonate
2 Thiazole Formationα-halo ketones, Thorpe-Ziegler cyclization
3 Pyridine AnnulationKetones, Friedländer reaction, microwave irradiation
4 CleavageTrifluoroacetic acid (TFA)

Functionalization and Derivatization Strategies for the 2-Thiol Moiety

The 2-thiol group of this compound is a versatile handle for further chemical modification, allowing for the introduction of a wide range of functional groups and the generation of diverse derivatives.

The nucleophilic nature of the thiol group allows for a variety of selective chemical modifications. S-alkylation is a common strategy to introduce alkyl, aryl, or heteroaryl substituents. This can be achieved by reacting the thiol with a variety of alkylating agents, such as alkyl halides, in the presence of a base. rsc.org

Another important reaction is the formation of disulfides, which can be accomplished through mild oxidation. Thiol-Michael addition reactions offer a powerful method for the formation of carbon-sulfur bonds under mild conditions. This reaction involves the addition of the thiol to an electron-deficient alkene.

Furthermore, the thiol group can be converted to a sulfone, which can then act as a leaving group in nucleophilic substitution reactions, enabling the introduction of amines and other nucleophiles at the 2-position. acs.orgresearchgate.net

Table 3: Examples of Thiol-Selective Reactions

Reaction TypeReagents and ConditionsProduct
S-AlkylationAlkyl halide, base2-Alkylthio-6-fluorothiazolo[4,5-b]pyridine
Disulfide FormationMild oxidizing agentBis(6-fluorothiazolo[4,5-b]pyridin-2-yl) disulfide
Thiol-Michael AdditionElectron-deficient alkene2-(Functionalized alkyl)thio-6-fluorothiazolo[4,5-b]pyridine
Oxidation to Sulfonem-CPBA6-Fluorothiazolo[4,5-b]pyridine-2-sulfonyl chloride
Nucleophilic SubstitutionAmine (after conversion to sulfone)2-Amino-6-fluorothiazolo[4,5-b]pyridine

Beyond the modification of the 2-thiol group, the thiazolopyridine core itself can be functionalized to introduce further diversity. For instance, Suzuki cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions of the pyridine ring, provided a suitable handle like a halogen atom is present.

The amino group, if present on the pyridine ring, can be acylated or sulfonylated to introduce a variety of amide and sulfonamide functionalities. These reactions significantly expand the chemical space accessible from the this compound scaffold, allowing for the synthesis of a wide range of derivatives with potentially interesting biological properties.

Chemical Reactivity and Transformation Pathways of 6 Fluorothiazolo 4,5 B Pyridine 2 Thiol

Nucleophilic and Electrophilic Reaction Mechanisms Involving the Thiazolopyridine Nucleus

The thiazolo[4,5-b]pyridine (B1357651) core possesses distinct sites for both nucleophilic and electrophilic attack, largely influenced by the electron distribution across the fused rings.

Electrophilic Substitution: The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com This effect makes the ring less nucleophilic than benzene. Electrophilic attack, when it does occur under forcing conditions, typically directs to the positions meta to the nitrogen, which in this scaffold correspond to C5 and C7. abertay.ac.uk The presence of the strongly electron-withdrawing fluorine atom at C6 further deactivates the pyridine ring, making electrophilic substitution even more challenging.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (C2, C4, and C6). abertay.ac.uk In the case of 6-Fluorothiazolo[4,5-b]pyridine-2-thiol, the C6 position is a prime site for nucleophilic aromatic substitution (SNAr). The fluorine atom can act as a good leaving group, especially when activated by the fused thiazole (B1198619) ring and the pyridine nitrogen. Strong nucleophiles can displace the fluoride (B91410) to introduce new functional groups. The C2 position is also highly electron-deficient and prone to nucleophilic attack. pharmaguideline.com

Table 1: Regioselectivity in Reactions of the Thiazolopyridine Nucleus

Reaction Type Preferred Position(s) Influencing Factors
Electrophilic Substitution C5, C7 Deactivation by pyridine nitrogen and C6-Fluorine. youtube.comabertay.ac.uk
Nucleophilic Substitution C6, C2 Electron deficiency at C2 and C6; Fluorine as a leaving group. abertay.ac.ukpharmaguideline.com

Ring-Opening and Ring-Closure Transformations of the Fused System

The synthesis of the thiazolo[4,5-b]pyridine system itself is a key example of a ring-closure transformation. researchgate.nettandfonline.com A common and effective method for constructing this scaffold involves the annulation of a thiazole ring onto a pre-existing pyridine derivative. researchgate.netscispace.com

For this compound, a plausible synthetic pathway involves the reaction of a suitably substituted aminopyridine, specifically 3-amino-2-chloro-5-fluoropyridine, with a sulfur source like carbon disulfide. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate which then undergoes intramolecular cyclization to form the fused thiazole ring.

Conversely, ring-opening of the stable thiazolopyridine system is less common and typically requires harsh reaction conditions, such as strong reducing agents or vigorous acidic or basic hydrolysis, which can cleave the thiazole ring.

Tautomeric Equilibria Involving the 2-Thiol Group and Related Forms

A significant characteristic of 2-mercapto-N-heterocycles is their existence in a tautomeric equilibrium. This compound is no exception and exists as a mixture of the thiol and thione forms. wikipedia.orgcymitquimica.com

Thiol form: this compound

Thione form: 6-Fluorothiazolo[4,5-b]pyridine-2(3H)-thione

The equilibrium between these two forms is influenced by factors such as solvent polarity, concentration, and temperature. wikipedia.orgresearchgate.net In many heterocyclic systems of this type, including the related 2-mercaptopyridine, the thione tautomer is the predominant form in the solid state and in polar solvents. researchgate.netstackexchange.com This preference is attributed to the greater stability of the amide-like thione structure. The thione form benefits from resonance stabilization, creating a charged aromatic structure with the negative charge on the more polarizable sulfur atom. stackexchange.com

Table 2: Thiol-Thione Tautomerism

Tautomeric Form Structure Predominant Conditions
Thiol Aromatic thiol Low concentration, non-polar solvents, lower temperatures. wikipedia.org
Thione Non-aromatic thione Solid state, high concentration, polar solvents. researchgate.netstackexchange.com

Oxidative and Reductive Transformations of the Sulfur Moiety

The sulfur atom in the 2-thiol group is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents, and even atmospheric oxygen, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(6-fluorothiazolo[4,5-b]pyridine). wikipedia.org This reaction is often autocatalytic. wikipedia.org Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the sulfur atom to form sulfinic acids and ultimately sulfonic acids. The sulfide (B99878) within the thiazole ring can also be oxidized to a sulfone under specific conditions, which can be a useful synthetic handle for further diversification. nih.gov

Reduction: The disulfide bond can be cleaved by reducing agents to regenerate the thiol. Common reagents for this transformation include sodium borohydride, triphenylphosphine, or other thiols like dithiothreitol (B142953) (DTT).

Table 3: Redox Reactions of the Sulfur Moiety

Transformation Reagents Product
Thiol to Disulfide Air, I₂, mild oxidants 2,2'-Dithiobis(6-fluorothiazolo[4,5-b]pyridine)
Thiol to Sulfonic Acid H₂O₂, KMnO₄ 6-Fluorothiazolo[4,5-b]pyridine-2-sulfonic acid
Disulfide to Thiol NaBH₄, DTT, PPh₃ This compound

Reactions with Specific Chemical Reagents for Scaffold Diversification

The nucleophilic nature of the 2-thiol/thiolate group makes it an excellent point for introducing chemical diversity into the 6-Fluorothiazolo[4,5-b]pyridine scaffold. These reactions are fundamental for generating libraries of related compounds for various applications, including drug discovery and materials science. nih.gov

S-Alkylation: The thiol group readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, in the presence of a base to yield 2-(alkylthio)thiazolo[4,5-b]pyridine derivatives.

S-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides provides the corresponding 2-(acylthio) derivatives. These thioesters can be useful intermediates themselves.

Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds, adding a variety of carbon chains to the sulfur atom.

Thiol-yne reaction: The thiol can react with alkynes, particularly activated or strained alkynes, in a thiol-yne addition reaction to form vinyl sulfide adducts. nih.gov

These diversification reactions allow for the systematic modification of the compound's properties, which is a key strategy in lead optimization for fungicide or other bioactive compound development. nih.gov

Table 4: Scaffold Diversification via the 2-Thiol Group

Reaction Type Reagent Example Product Class
S-Alkylation Methyl Iodide (CH₃I) 2-(Methylthio) derivative
S-Acylation Acetyl Chloride (CH₃COCl) 2-(Acetylthio) derivative
S-Arylation Activated Aryl Halide 2-(Arylthio) derivative
Michael Addition Methyl acrylate 3-(Thio)propanoate derivative

Advanced Computational and Quantum Chemical Investigations

Electronic Structure Elucidation of 6-Fluorothiazolo[4,5-b]pyridine-2-thiol

The electronic structure of a molecule is fundamental to its reactivity, stability, and spectroscopic properties. For this compound, this would be determined by the interplay of the fused pyridine (B92270) and thiazole (B1198619) rings, the electron-withdrawing fluorine atom, and the versatile thiol/thione group.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy state. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be the standard approach to determine its optimized geometry. researchgate.netresearchgate.net

A key aspect of this molecule is the potential for tautomerism. It can exist in either the thiol form, with a C-SH bond, or the thione form, with a C=S bond and an N-H bond on the pyridine or thiazole ring. DFT calculations are crucial for determining the relative energies of these tautomers to predict which form is more stable. In many heterocyclic thiol systems, the thione tautomer is found to be energetically more favorable. scispace.com

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the introduction of the fluorine atom at the 6-position is expected to cause localized changes in the geometry of the pyridine ring due to its high electronegativity.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data) (Note: This data is illustrative and based on general principles, as specific literature values are unavailable.)

ParameterThiol Form (Predicted)Thione Form (Predicted)
C2-S Bond Length (Å)~1.77~1.67
S-H Bond Length (Å)~1.34-
N3-H Bond Length (Å)-~1.01
C6-F Bond Length (Å)~1.35~1.35
C=S Bond Angle (°)-~125

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govbeilstein-journals.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom. The LUMO is likely distributed over the electron-deficient pyridine ring, influenced by the electronegative fluorine atom. The fluorine atom would lower the energy of both the HOMO and LUMO, but its effect on the LUMO is generally more pronounced, potentially leading to a smaller HOMO-LUMO gap compared to the non-fluorinated parent compound.

From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Hypothetical Electronic Descriptors for this compound (Note: This data is illustrative and based on general principles, as specific literature values are unavailable.)

DescriptorPredicted Value (eV)
EHOMO-6.5
ELUMO-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35

Mechanistic Studies of Reactions Involving this compound Derivatives

Computational chemistry provides invaluable insights into reaction mechanisms, which are often difficult to probe experimentally.

For reactions involving this compound, such as S-alkylation or oxidation, computational methods can map out the entire reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. A lower activation barrier indicates a faster reaction.

For example, in an S-alkylation reaction, the thiol (or thione) would act as a nucleophile. A computational study would model the approach of an electrophile (e.g., methyl iodide) to the sulfur atom, calculate the structure and energy of the transition state, and determine the energy of the final product. The fluorine atom's electron-withdrawing nature would likely decrease the nucleophilicity of the sulfur atom, potentially leading to a higher activation barrier for such reactions compared to its non-fluorinated analog.

Molecular Modeling for Steric and Quantum Chemical Parameter Derivation

Molecular modeling encompasses a range of computational techniques to derive parameters that describe a molecule's physical and chemical properties. For this compound, this would involve calculating steric and quantum chemical parameters that are useful in quantitative structure-activity relationship (QSAR) studies, which correlate molecular properties with biological activity. lew.ronih.gov

Key parameters include:

Molecular Volume and Surface Area: These describe the steric bulk of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the fluorine, nitrogen, and sulfur atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

These computed parameters are essential for rational drug design, helping to predict how modifications to the molecular structure might influence its interaction with a biological target.

Structure Activity Relationship Sar Studies in Fluorinated Thiazolopyridines

Influence of Fluorine Substitution on Molecular Interactions and Biological Activity

The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties and, consequently, its biological activity. In the context of the thiazolo[4,5-b]pyridine (B1357651) ring system, the substitution of a hydrogen atom with a fluorine atom at the 6-position is anticipated to have several significant effects. Fluorine is the most electronegative element, and its presence can modulate the electronic distribution within the aromatic system, influencing pKa, lipophilicity, and metabolic stability.

Research on related fluorinated heterocyclic compounds has demonstrated that fluorine substitution can lead to enhanced biological activity. For instance, in a series of 2,6-di(arylamino)-3-fluoropyridine derivatives, the presence of the fluorine atom was shown to increase in vitro anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov This enhancement is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's bioavailability and in vivo half-life.

The electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups. In the case of 6-Fluorothiazolo[4,5-b]pyridine-2-thiol, the fluorine atom at the 6-position is expected to increase the acidity of the thiol group at the 2-position, which could have implications for its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

Role of the Thiazolo[4,5-b]pyridine Scaffold in Molecular Recognition

The thiazolo[4,5-b]pyridine scaffold is a fused heterocyclic system that is considered a bioisostere of purine (B94841). dmed.org.uadmed.org.ua This structural similarity to endogenous molecules like adenine (B156593) and guanine (B1146940) makes it a privileged scaffold in drug discovery, as it can mimic the interactions of these purines with their biological targets, such as kinases and other ATP-binding proteins. dmed.org.ua The nitrogen and sulfur atoms within the thiazolo[4,5-b]pyridine ring system are key features for molecular recognition, as they can participate in hydrogen bonding and other non-covalent interactions with receptor active sites.

Studies on various thiazolopyridine derivatives have highlighted the importance of this scaffold in mediating biological activity. For example, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the receptor tyrosine kinase c-KIT. nih.govnih.gov In these instances, the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings often form crucial hydrogen bonds with the hinge region of the kinase active site, anchoring the inhibitor and contributing to its potency. nih.gov The planar nature of the fused ring system also facilitates favorable π-stacking interactions with aromatic amino acid residues in the binding pocket.

The specific arrangement of heteroatoms in the thiazolo[4,5-b]pyridine core of this compound provides a unique spatial distribution of hydrogen bond donors and acceptors, which dictates its binding orientation and affinity for its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For fluorinated thiazolopyridines, QSAR models can be developed to predict the activity of novel derivatives and to gain insights into the structural features that are most important for activity. These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing a library of compounds with variations at different positions of the scaffold and evaluating their biological activity. The resulting data could then be used to build a QSAR model using techniques such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN). nih.govnih.gov The model could reveal, for example, the optimal substitution pattern on the pyridine or thiazole ring for maximizing a desired biological effect.

Below is an interactive data table showcasing hypothetical biological activity data for a series of thiazolo[4,5-b]pyridine derivatives, which could be used to build a QSAR model.

CompoundR1R2IC50 (µM)
1HH10.5
2FH5.2
3ClH7.8
4FCH33.1
5FOCH32.5
6FNH21.8

Conformational Analysis and its Implications for Structure-Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of this compound and its derivatives can provide valuable information about their preferred shapes and how these shapes influence their structure-activity profiles.

The conformation of the molecule becomes particularly important when considering its interaction with a biological target. Molecular docking studies, which predict the binding mode of a ligand in a receptor's active site, rely on an accurate understanding of the ligand's conformational preferences. For kinase inhibitors, the ability of the molecule to adopt a conformation that complements the shape and chemical environment of the ATP-binding pocket is essential for high-affinity binding.

For example, a conformational analysis of C-nucleoside analogues of tiazofurin, a related heterocyclic compound, revealed that activity requires an energetically favorable conformation around the glycosidic bond. nih.gov Similarly, for this compound, the torsional angles between the ring system and any substituents would be critical parameters to consider in a conformational analysis. The fluorine atom at the 6-position is unlikely to significantly alter the planarity of the core scaffold, but it can influence the electronic properties that in turn may affect the preferred conformation of flexible side chains.

Molecular Docking and in Silico Ligand Target Interaction Profiling

Ligand-Protein Interaction Studies for Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds to identify potential drug candidates.

The thiazolo[4,5-b]pyridine (B1357651) scaffold is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.govfrontiersin.org Consequently, in silico docking studies of 6-Fluorothiazolo[4,5-b]pyridine-2-thiol against various kinase targets would be a logical first step in assessing its therapeutic potential. For instance, studies on similar thiazolo[5,4-b]pyridine (B1319707) derivatives have identified them as inhibitors of c-KIT, a receptor tyrosine kinase involved in gastrointestinal stromal tumors. nih.gov

Hydrolases, another major class of enzymes, are also potential targets. The specific electronic and steric properties conferred by the fluorine atom and the thiol group on the this compound scaffold could lead to specific interactions within the active sites of various hydrolases. While direct studies on this compound are not available, the general approach would involve docking the compound into the crystal structures of relevant enzymes to predict its binding affinity and mode.

The predictive power of molecular docking lies in its ability to elucidate the specific interactions between a ligand and a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings, the sulfur atom of the thiol group, and the fluorine atom are all potential hydrogen bond acceptors or donors.

Molecular docking simulations would aim to identify key amino acid residues within the active site of a target enzyme that interact with the compound. The binding energy, a calculated value that estimates the strength of the interaction, is a critical parameter obtained from these studies. A lower binding energy generally indicates a more stable and favorable interaction. For example, in studies of other heterocyclic compounds, binding energies are often compared to those of known inhibitors to gauge the potential potency of the novel compound.

Table 1: Representative Data from Molecular Docking Studies of Thiazole Derivatives against Kinase Targets

Compound ClassTarget KinaseBinding Energy (kcal/mol)Key Interacting Residues
Thiazolo[5,4-b]pyridinesc-KIT-8.5 to -9.9Hinge region amino acids
ThiazolidinonesEGFR-7.2 to -8.1Met793, Lys745
Imidazo[4,5-b]pyridinesp38 MAP Kinase-9.0 to -10.5Met109, Gly110

Note: This table presents representative data from studies on similar compound classes to illustrate the type of information generated from molecular docking. The values are not specific to this compound.

Scaffold Hopping and Virtual Screening Methodologies for Novel Analog Discovery

Once a promising scaffold like this compound is identified, computational methods can be employed to discover novel and potentially improved analogs. Virtual screening is a powerful technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based or structure-based approaches.

Structure-based virtual screening would involve docking a large library of compounds into the active site of a target protein to identify those with the best predicted binding affinities and interaction profiles. Scaffold hopping is a more advanced strategy that aims to identify new molecular backbones that can maintain the key interactions of the original lead compound while offering improved properties such as better selectivity, reduced toxicity, or enhanced synthetic accessibility. For this compound, this could involve searching for different heterocyclic systems that can spatially arrange the key pharmacophoric features (the fluoro, thiol, and ring nitrogen groups) in a similar orientation.

In Silico Pharmacokinetic Profiling and ADMET Prediction for Compound Prioritization

A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are widely used to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can also be made, assessing the likelihood of the compound causing adverse effects. These predictions are based on the compound's structural features and physicochemical properties. For instance, Lipinski's "rule of five" is a commonly used guideline to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted ADMET Properties for a Representative Thiazolo[4,5-b]pyridine Derivative

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for oral absorption
LogP2-3Optimal for membrane permeability
Hydrogen Bond Donors1-2Within acceptable range
Hydrogen Bond Acceptors3-4Within acceptable range
Blood-Brain Barrier PenetrationLowMay have reduced central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
Ames MutagenicityNegativeLow potential for mutagenicity

Note: This table illustrates the type of data generated from in silico ADMET prediction for a hypothetical thiazolo[4,5-b]pyridine derivative and does not represent actual data for this compound.

Sophisticated Spectroscopic and Structural Characterization of Thiazolo 4,5 B Pyridine 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published NMR data (¹H, ¹³C, ¹⁹F, ¹⁵N) for 6-Fluorothiazolo[4,5-b]pyridine-2-thiol could be located. Such data would be essential for elucidating the precise arrangement of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra, which would reveal the characteristic vibrational frequencies of the functional groups and the molecular backbone of this compound, are not available in the current body of scientific literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

There are no reported mass spectrometry studies for this compound. This analysis would be crucial for confirming its molecular weight and understanding its fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Structural Determination and Co-crystal Analysis

The crystal structure of this compound has not been determined, according to available records. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Exploration of 6 Fluorothiazolo 4,5 B Pyridine 2 Thiol in Chemical Biology and Supramolecular Chemistry

Development of Fluorescent Probes from Thiol-Containing Heterocycles

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying specific analytes within complex biological systems with high sensitivity and spatiotemporal resolution. nih.govnih.gov The presence of a thiol (-SH) group on the 6-Fluorothiazolo[4,5-b]pyridine-2-thiol scaffold makes it a candidate for derivatization into fluorescent probes, particularly for the detection of biologically important thiols (biothiols) such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).

The design of fluorescent sensors for biothiols leverages the unique chemical properties of the thiol group, primarily its high nucleophilicity and reducing potential. nih.gov The core design involves linking a thiol-reactive moiety to a fluorophore. In the absence of the target biothiol, the probe's fluorescence is minimal ("off" state). Upon reaction with the biothiol, a chemical transformation occurs that restores or enhances fluorescence ("on" state). researchgate.net

Several key strategies are employed:

Nucleophilic Substitution and Addition: The strong nucleophilicity of biothiols allows them to readily react with electrophilic centers. mdpi.com Common reactive groups incorporated into probes include Michael acceptors (e.g., acrylates), which undergo conjugate addition, and alkyl halides, which undergo SN2 substitution. mdpi.comresearchgate.net Another effective strategy involves the cleavage of sulfonate esters, such as 2,4-dinitrobenzenesulfonyl (DNBS), which act as potent fluorescence quenchers. The thiolysis of the sulfonate ester by a biothiol liberates the free fluorophore, leading to a "turn-on" response. researchgate.netacs.org

Disulfide/Selenide-Sulfide Exchange: Probes can be designed with a disulfide bond that quenches fluorescence. The presence of biothiols triggers a reduction of this bond, breaking the quenching pathway and restoring fluorescence. mdpi.comresearchgate.net

Cyclization Reactions: Some probes are designed to undergo a specific cyclization reaction upon interacting with certain biothiols like Cys or Hcy, which possess both a thiol and an adjacent amine group. This dual functionality allows for a selective reaction (e.g., with an aldehyde on the probe) that other thiols like GSH cannot perform, leading to a discriminative fluorescence signal. consensus.app

The this compound scaffold could be modified by attaching a fluorophore and a reactive group. The intrinsic thiol group could also be used as a recognition site in displacement assays or be modified to create a reactive center for detecting other analytes.

The "off-on" switching of fluorescent probes is governed by various photophysical mechanisms. The reaction with a biothiol alters the electronic structure of the probe, thereby modulating its fluorescence output.

MechanismDescription
Photoinduced Electron Transfer (PET) An electron-rich part of the molecule (donor) quenches the fluorescence of the nearby fluorophore (acceptor). The reaction with a thiol can cleave or modify the donor group, inhibiting the PET process and restoring fluorescence. acs.org The DNBS group is a classic PET-based quencher. mdpi.com
Intramolecular Charge Transfer (ICT) In probes with a donor-π-acceptor structure, excitation leads to a charge-separated state that is often non-emissive or weakly emissive. Thiol-induced chemical modification can disrupt the ICT process, leading to a highly fluorescent state. acs.org
Förster Resonance Energy Transfer (FRET) Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. If the linker between them is cleaved by a biothiol, FRET is disrupted, and the donor's fluorescence is recovered. acs.org
Aggregation-Induced Emission (AIE) AIE-based probes are non-emissive when dissolved but become highly fluorescent upon aggregation. A reaction with a biothiol could trigger the aggregation or disaggregation of probe molecules, leading to a change in fluorescence. acs.org

The thiazolopyridine core of this compound can act as a component of the fluorophore system itself or as a platform to assemble the necessary components for any of these modulation mechanisms.

Supramolecular Chemistry of Thiazolopyridine Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions are weaker than covalent bonds but are highly directional and specific, enabling the self-assembly of complex, functional architectures from molecular building blocks. rsc.orgrsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures. The driving forces are a variety of non-covalent interactions that dictate how molecules recognize and pack with each other. mdpi.com For a molecule like this compound, several interactions are conceivable:

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. rsc.orgThe pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the N-H in the thiazole (B1198619) ring (in its thione tautomeric form) can act as a hydrogen bond donor.
π-π Stacking Attractive, non-covalent interactions between aromatic rings. They are crucial for stabilizing the 3D structures of many materials. rsc.orgThe fused aromatic thiazolopyridine core provides an extended π-system capable of engaging in stacking interactions with other aromatic molecules.
Halogen Bonding A directional interaction between a halogen atom (like F, Cl) and a Lewis base (e.g., a nitrogen or oxygen atom). nih.govThe fluorine atom at the 6-position can act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of neighboring molecules.
Other Interactions Van der Waals forces, dipole-dipole interactions, and n–π stacking (interaction between a lone pair and a π-system) also contribute to the overall stability of the crystal packing. rsc.orgtandfonline.comThe heteroatoms (N, S) with their lone pairs and the overall polarity of the molecule make these interactions significant.

The interplay of these forces can guide the this compound molecules to assemble into well-defined one-, two-, or three-dimensional structures.

By controlling the self-assembly process, it is possible to create materials with specific functions. rsc.org The thiazolopyridine scaffold is a versatile building block for such endeavors. For instance, related triazolopyridine derivatives have been combined with cyclodextrins to form supramolecular assemblies that act as selective chemosensors for metal ions. nih.gov The pyridine and thiazole nitrogen atoms provide excellent coordination sites for metal ions, suggesting that this compound could be used to construct metallosupramolecular polymers or discrete cages. researchgate.net The incorporation of such scaffolds into larger systems can lead to materials with interesting photophysical, electronic, or catalytic properties. nih.gov The design of these architectures relies on a deep understanding of the preferred non-covalent interactions, which can be predicted and analyzed using computational methods and confirmed by techniques like X-ray crystallography. tandfonline.com

Thiazolopyridine Scaffolds in Agrochemical Research

The discovery of new agrochemicals with novel modes of action is crucial for sustainable agriculture and managing pest resistance. nih.gov Heterocyclic compounds are a cornerstone of agrochemical research, and the thiazolopyridine scaffold has emerged as a promising pharmacophore. nih.gov Thiazole-containing compounds are already used commercially as insecticides, fungicides, and nematicides. mdpi.com

Recent research has highlighted the potential of thiazolopyridine derivatives as potent herbicides. A 2023 study identified a class of thiazolopyridines that control grass weed species by inhibiting the acyl–acyl carrier protein (ACP) thioesterase, a novel mode of action for herbicides. acs.org This discovery underscores the value of the thiazolopyridine scaffold in developing new herbicidal solutions.

Furthermore, derivatives of the fused thiazole-pyridine system have demonstrated a wide range of other biological activities:

Insecticidal Activity: Various pyridine and thiazole derivatives have been synthesized and tested against agricultural pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm), with some compounds showing efficacy comparable to commercial insecticides. researchgate.netmdpi.comnih.gov The thiazole ring is a key component of neonicotinoid insecticides like thiamethoxam. mdpi.com

Fungicidal and Antibacterial Activity: Thiazole derivatives are known to possess potent antifungal activity. Thiazolo[4,5-b]pyridine (B1357651) derivatives, in particular, have been screened for antimicrobial properties and have shown activity against pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netconsensus.app This suggests their potential application in crop protection against fungal diseases.

The structure of this compound contains the core thiazolopyridine scaffold, a fluorine atom (which is often added to enhance metabolic stability and binding affinity), and a thiol group that can be used as a handle for further chemical modification. These features make it a highly relevant starting point for the synthesis of new libraries of compounds to be screened for agrochemical activity.

Exploration of Herbicidal and Pesticidal Activities

The exploration of thiazolo[4,5-b]pyridine derivatives has revealed their significant potential within the agrochemical sector, particularly as herbicides. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of thiazolopyridines has been the subject of investigation for their herbicidal properties. tandfonline.com

Research into scaffold hopping methodologies has led to the discovery of the thiazolopyridine class as potent herbicidal molecules. acs.org Greenhouse trials have demonstrated that these compounds exhibit excellent control over various grass weed species when applied pre-emergence. acs.org Furthermore, they have shown dose-response windows that suggest a degree of selectivity, which could be beneficial in protecting certain crops from unintended harm. acs.org The general herbicidal activity of thiazolopyridine derivatives has been noted in several studies, highlighting their importance in the development of new agrochemicals. tandfonline.com For instance, the synthesis and evaluation of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives have been reported, indicating ongoing interest in this chemical family for herbicidal applications. acs.org

In addition to herbicidal action, related pyridine and thienopyridine derivatives have been assessed for their insecticidal activity. Studies on compounds with a similar structural backbone have shown promising results against pests such as Aphis gossypii. acs.org Although this research did not specifically include this compound, it underscores the potential for this class of compounds to be developed into effective insecticides.

The following table summarizes the observed herbicidal activity of certain thiazolopyridine derivatives against various weed species.

Weed Species Common Name Activity Level
Alopecurus myosuroidesBlack-grassGood to Excellent
Echinochloa crus-galliBarnyard grassGood to Excellent
Lolium rigidumRigid ryegrassGood to Excellent
Poa annuaAnnual bluegrassGood to Excellent
Setaria viridisGreen foxtailGood to Excellent
Matricaria inodoraScentless mayweedModerate

This data is based on greenhouse trials of thiazolopyridine derivatives as reported in the literature and may not be directly representative of this compound. researchgate.net

Inhibition of Specific Enzymatic Pathways in Agricultural Pests or Weeds

A key aspect of developing new herbicides is understanding their mode of action, which often involves the inhibition of specific enzymatic pathways crucial for the survival of weeds. For the thiazolopyridine class of herbicides, biochemical investigations have identified acyl-acyl carrier protein (ACP) thioesterase (FAT) as a primary target. acs.orgresearchgate.net This enzyme plays a critical role in fatty acid biosynthesis in plants by terminating the process and releasing fatty acids from the acyl carrier protein. researchgate.net The inhibition of FAT disrupts the plant's ability to produce essential fatty acids, ultimately leading to its death. researchgate.net

The interaction between thiazolopyridine derivatives and the FAT enzyme has been confirmed through X-ray cocrystal structures, providing a detailed understanding of the binding mechanism. acs.org This molecular-level insight is invaluable for the rational design and optimization of more potent and selective herbicides based on the thiazolopyridine scaffold. acs.org

While direct enzymatic inhibition data for this compound is not available, the established mode of action for the broader class suggests that it would likely also function as a FAT inhibitor. The structural features of the thiazolo[4,5-b]pyridine core are believed to be essential for this activity. researchgate.net

The table below presents a simplified overview of the enzymatic inhibition by thiazolopyridine derivatives.

Enzyme Target Function Effect of Inhibition Affected Organisms
Acyl-ACP Thioesterase (FAT)Fatty Acid BiosynthesisDisruption of fatty acid production, leading to plant death.Grass and broadleaf weeds

This information is based on studies of the thiazolopyridine class of compounds. acs.orgresearchgate.net The specific activity of this compound may vary.

Applications in Corrosion Inhibition Studies for Material Science

The chemical structure of this compound, which incorporates a pyridine ring, a thiazole ring, and a thiol group, suggests its potential as a corrosion inhibitor for various metals and alloys. The nitrogen and sulfur atoms in the heterocyclic rings can act as active centers for adsorption onto a metal surface, forming a protective film that hinders the corrosion process. mdpi.com

Studies on simpler, related molecules such as pyridine-2-thiol (B7724439) have demonstrated significant corrosion inhibition effects for brass in acidic environments. mdpi.comresearchgate.netnih.gov In these studies, pyridine-2-thiol was shown to adsorb onto the brass surface, leading to a substantial decrease in the corrosion current density (i_corr) and an increase in the polarization resistance (R_p). mdpi.comresearchgate.netnih.gov The adsorption mechanism is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. mdpi.com

The presence of the thiol (-SH) group is particularly noteworthy, as thiol compounds are known to form strong bonds with metal surfaces, especially copper and its alloys, through S-metal bond formation. mdpi.com This strong interaction, likely a form of chemisorption, contributes to the formation of a stable and effective protective layer. mdpi.com Similarly, triazole derivatives, which also contain nitrogen heterocycles, are effective corrosion inhibitors due to the adsorption of the nitrogen atoms onto the metal surface. nih.gov

Given these precedents, it is highly probable that this compound would exhibit similar or even enhanced corrosion inhibition properties due to the combined presence of the pyridine nitrogen, thiazole nitrogen and sulfur, and the exocyclic thiol sulfur. The fluorine atom could also influence the electronic properties of the molecule and potentially enhance its adsorption characteristics.

The following table summarizes the corrosion inhibition data for pyridine-2-thiol on brass in a 0.5 M H₂SO₄ solution, which provides a reference for the potential efficacy of this compound.

Inhibitor Concentration (mM) Corrosion Current Density (i_corr) (µA/cm²) Inhibition Efficiency (%)
0 (Blank)26.0-
0.053.985.0
0.102.889.2
0.251.893.1
0.502.191.9

Data from potentiodynamic polarization measurements of pyridine-2-thiol on brass in 0.5 M H₂SO₄. mdpi.comresearchgate.netnih.gov

Prospective Research Avenues and Methodological Advancements

Exploration of Novel Synthetic Pathways for Derivatization and Scaffold Expansion

The future development of drug candidates based on the 6-Fluorothiazolo[4,5-b]pyridine-2-thiol scaffold is dependent on the ability to create diverse analog libraries. This requires the exploration of innovative and efficient synthetic methodologies for both derivatization and fundamental expansion of the core structure.

Modern synthetic strategies are moving beyond traditional multi-step processes towards more efficient techniques like multi-component and cascade reactions. researchgate.netrsc.org These approaches, which involve the formation of several bonds in a single operation, allow for the rapid construction of highly functionalized thiazolopyridine derivatives from simple, readily available starting materials. rsc.org For this compound, such strategies could be employed to introduce a variety of substituents at multiple positions, enabling a thorough investigation of the structure-activity relationship (SAR). Solid-phase synthesis offers another powerful avenue, allowing for the systematic and automated production of compound libraries, as has been demonstrated for other tetrasubstituted thiazolo[4,5-b]pyridines. nih.govresearchgate.net

A key focus for derivatization is the versatile 2-thiol group, which can undergo a range of chemical transformations. Beyond simple alkylation or acylation, advanced cross-coupling reactions can be envisioned. Furthermore, the pyridine (B92270) ring itself can be functionalized.

A more transformative approach involves "scaffold hopping," a strategy in medicinal chemistry used to identify isosteric replacements for a core molecular structure, potentially improving properties like potency, selectivity, or pharmacokinetics. acs.orgrsc.org Starting from the this compound core, scaffold hopping could lead to the discovery of entirely new, patentable heterocyclic systems with retained or improved biological activity. nih.govresearchgate.net This can be achieved by synthetically modifying the core, for instance, by ring-opening and re-closure sequences or by replacing one of the rings with a different heterocycle.

Table 1: Potential Derivatization and Expansion Strategies

Strategy Description Target Site(s) Potential Outcome
Functionalization Introduction of various functional groups via reactions like alkylation, acylation, or S-arylation. 2-thiol group Modulation of potency, solubility, and metabolic stability.
Multi-Component Reactions One-pot synthesis combining three or more reactants to rapidly build complexity around the core. researchgate.net Pyridine and Thiazole (B1198619) Rings Efficient generation of diverse libraries with varied substitution patterns.
Solid-Phase Synthesis Anchoring the scaffold to a solid support to enable streamlined, automated synthesis of analogs. researchgate.net Entire Scaffold High-throughput library generation for screening.
Scaffold Hopping Replacing the thiazolopyridine core with a structurally distinct but functionally similar scaffold. acs.orgrsc.org Core Bicyclic System Discovery of novel intellectual property and improved drug-like properties.

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts and reducing the need for exhaustive empirical screening. omicstutorials.com For this compound and its analogs, a suite of computational methods can be integrated to build robust predictive models.

Molecular docking is a fundamental technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net For derivatives of this compound, docking studies can elucidate potential binding modes, identify key interactions (like hydrogen bonds or hydrophobic contacts), and help rationalize observed biological activities, as has been done for other thiazolopyridine inhibitors. researchgate.netnih.gov This insight is crucial for designing new analogs with enhanced affinity and selectivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. acs.org DFT calculations can provide a deep understanding of how the electron-withdrawing fluorine atom and the nucleophilic thiol group influence the electronic properties and chemical reactivity of the this compound scaffold. researchgate.netmdpi.com This knowledge is invaluable for predicting reaction outcomes and designing molecules with specific electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By generating a library of this compound analogs and measuring their activity, a QSAR model can be built using calculated molecular descriptors. nih.gov This model can then be used to predict the activity of virtual, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Comparison of Prospective Computational Methods

Method Primary Application Information Gained Relevance to Scaffold
Molecular Docking Predicting binding orientation in a target's active site. researchgate.net Binding affinity scores, key amino acid interactions, binding pose. Guides design of derivatives to optimize target engagement.
Density Functional Theory (DFT) Calculating electronic structure and reactivity. acs.orgresearchgate.net Electron distribution, orbital energies (HOMO/LUMO), reaction mechanisms. Predicts influence of fluoro and thiol groups on reactivity and stability.
QSAR Modeling Correlating chemical structure with biological activity. nih.gov Predictive equations based on molecular descriptors. Prioritizes synthesis of new analogs with high predicted potency.
Molecular Dynamics (MD) Simulation Simulating the movement of atoms and molecules over time. Stability of ligand-protein complexes, conformational changes. Validates docking poses and assesses the dynamic stability of binding. nih.gov

High-Throughput Screening Methodologies for Analog Libraries

Once diverse libraries of this compound analogs are synthesized, High-Throughput Screening (HTS) is essential for rapidly evaluating their biological activity against specific targets. nih.gov The development of robust and miniaturized HTS assays allows for the testing of thousands of compounds efficiently, accelerating the identification of promising "hit" compounds. otavachemicals.com

Given that the 2-thiol group can act as a nucleophile, it is particularly well-suited for targeting proteins via covalent bond formation with electrophilic residues like cysteine. reaxense.com Therefore, specialized HTS assays designed to detect covalent inhibitors would be highly relevant. otavachemicals.comyoutube.com These assays can be designed to measure target engagement directly or the functional consequence of inhibition.

A variety of detection technologies can be employed. Fluorescence-based assays are common in HTS due to their high sensitivity and adaptability to microplate formats. nih.govresearchgate.net For this specific scaffold, assays could be developed that measure the reactivity of the thiol group itself. For example, a fluorescence-based HTS assay using a probe like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reaction with thiols, could be adapted to screen for compounds that interact with a target's cysteine residue, thereby preventing the probe from binding. researchgate.net It is critical in any HTS campaign to include secondary assays to identify and eliminate pan-assay interference compounds (PAINS) or compounds that exhibit non-specific reactivity, which can lead to false-positive results. researchgate.net

Table 3: Prospective High-Throughput Screening (HTS) Methodologies

Assay Type Principle Detection Method Application for Analog Library
Covalent Inhibitor Assay Detects the formation of a covalent bond between the analog and a target protein. nih.gov Mass Spectrometry, Activity-Based Probes Identifies potent, long-acting inhibitors that leverage the reactivity of the thiol group. otavachemicals.com
Thiol Reactivity Assay Measures the intrinsic reactivity of the thiol group in the presence of a target or probe. nih.gov Fluorescence (e.g., using CPM or MSTI probes) researchgate.netnih.gov Screens for compounds that engage with cysteine residues in a target protein.
Enzyme Inhibition Assay Measures the ability of the analog to inhibit the activity of a target enzyme. Absorbance, Fluorescence, Luminescence Quantifies the potency (e.g., IC50) of hit compounds against a specific enzymatic target.
Cell-Based Functional Assay Measures the effect of the analog on a cellular process or pathway. Reporter Genes, Cell Viability Dyes Evaluates the compound's efficacy in a more biologically relevant context.

Interdisciplinary Research Integrating Chemoinformatics and Biological Data Analysis

The ultimate acceleration of drug discovery programs centered on this compound will come from the synergy of the aforementioned strategies, orchestrated through a robust interdisciplinary framework. nih.gov Chemoinformatics serves as the critical hub that connects synthetic chemistry, computational modeling, and biological screening. nih.govlongdom.org

Chemoinformatics platforms are essential for managing the vast datasets generated during a research campaign. This includes cataloging synthesized compounds, storing predicted properties from computational models, and organizing the results from HTS campaigns. u-strasbg.fr By creating a centralized and searchable database, researchers can perform large-scale data analysis to uncover hidden patterns and relationships within the data. u-strasbg.fr

A particularly powerful approach is the integration of chemical and screening data with large-scale biological data, such as genomics or transcriptomics (gene expression profiling). frontiersin.org For example, QSAR models can be significantly enhanced by incorporating gene expression data from cells treated with test compounds. nih.gov This integrated approach can overcome the "QSAR paradox," where structurally similar compounds sometimes exhibit vastly different biological activities, by adding a layer of biological context to the structural information. nih.gov By analyzing how different this compound analogs alter gene expression profiles, researchers can gain insights into their mechanisms of action, identify potential off-target effects, and build more accurate predictive models. nih.govcore.ac.uk This fusion of chemoinformatics and biological data analysis provides a holistic view of a compound's behavior, guiding lead optimization with unprecedented precision.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Fluorothiazolo[4,5-b]pyridine-2-thiol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or photochemical methods. For example, thiol derivatives of similar heterocycles (e.g., oxazolo[4,5-b]pyridine-2-thiol) are synthesized using methyl iodide and potassium carbonate in ethyl acetate at room temperature, achieving ~94% yield . Photochemical synthesis under 405 nm irradiation for 36 hours has also been reported for fluorinated analogs, yielding 68% . Key parameters include solvent choice (e.g., ethyl acetate for nucleophilic reactions), temperature control, and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., fluorination at C6). For example, 1^1H NMR of related compounds shows aromatic proton shifts at δ 7.4–8.5 ppm . LCMS (e.g., m/z 167.0 [M+1]+^+) and FTIR (e.g., C=S stretch at ~1699 cm1^{-1}) are used to verify molecular weight and functional groups . High-resolution mass spectrometry (HR-MS) and elemental analysis ensure purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under GHS Category 4 (acute oral toxicity) and Category 2 (skin/eye irritation). Researchers must use personal protective equipment (PPE), including nitrile gloves and chemical safety goggles. Work should be conducted in a fume hood to avoid inhalation (H335 risk) . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structural modifications at the C6 position enhance the biological activity of thiazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) or functional moieties (e.g., phenylazo) at C6 significantly impacts bioactivity. For instance, 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits a 3-fold increase in anticancer activity compared to the parent compound . Computational modeling (e.g., DFT) can predict electronic effects, while in vitro assays (e.g., cytotoxicity screens) validate efficacy .

Q. What computational tools are effective for studying the electronic properties and binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins, such as kinases or DNA repair enzymes. For example, imidazo[4,5-b]pyridine derivatives show strong binding to antifungal targets in docking studies .

Q. How can researchers resolve discrepancies in synthetic yields or purity when scaling up production of fluorinated thiazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : Contradictions in yield (e.g., 68% vs. 94%) may arise from solvent polarity, reaction time, or purification methods. Scale-up challenges include controlling exothermic reactions and optimizing column chromatography gradients. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or HPLC . Batch-to-batch consistency requires strict monitoring of starting material quality (e.g., ≥98% purity for precursors) .

Q. What strategies are employed to evaluate the structure-activity relationship (SAR) of this compound in anticancer or antimicrobial studies?

  • Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) and testing them against cancer cell lines (e.g., MCF-7) or microbial strains. For example, 6-fluoro substitution enhances metabolic stability, while thiomorpholine rings improve solubility . Dose-response assays (IC50_{50}/MIC values) and toxicity profiling (e.g., hemolysis tests) are critical for prioritizing lead compounds .

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